Cas no 101-98-4 (2-Methyl(phenylmethyl)aminoethanol)

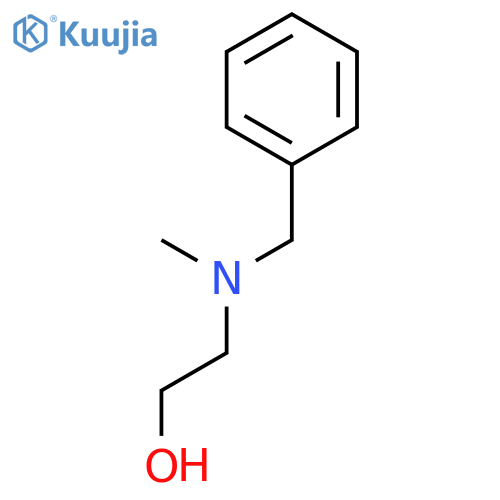

101-98-4 structure

商品名:2-Methyl(phenylmethyl)aminoethanol

2-Methyl(phenylmethyl)aminoethanol 化学的及び物理的性質

名前と識別子

-

- 2-(Benzyl(methyl)amino)ethanol

- N-benzyl N-methyl amino ethanol

- N-Benzyl-N-methylethanolamine

- 2-(benzylmethylamino)ethanol

- 2-[methyl(phenylmethyl)amino]-ethanol

- 2-[Methyl(phenylmethyl)amino]ethanol

- N-Benzyl-N-methyl-ethanolamine

- 2-[benzyl(methyl)amino]ethanol

- Ethanol,2-(benzylmethylamino)- (6CI,7CI,8CI)

- 2-(N-Methylbenzylamino)ethanol

- 2-(N-benzyl-N-methylamino)ethanol

- Benzyl(2-hydroxyethyl)methylamine

- N-Benzyl-N-methyl(2-hydroxyethyl)amine

- N-Benzyl-N-methyl-2-aminoethanol

- N-Methyl-N-benzylethanolamine

- b-(N-Benzyl-N-methylamino)ethanol

- N-Benzyl-N-Methyl

- N-BENZYL-N-METHYLAMINO ETHANOL

- Ethanol, 2-(benzylmethylamino)-

- N-BENZYL-N-METHYL-N-ETHANOLAMINE

- VDAC1

- Voltage-dependent anion-selective channel protein 1

- 2-(BENZYLMETHYLAMINO)ETHANOL 97%

- Ethanol, 2-[methyl(phenylmethyl)amino]-

- 2-(Benzyl-methyl-amino)-ethanol

- WOUANPHGFPAJCA-UHFFFAOYSA-N

- 61LYX8089C

- 2-[Benzyl(Methyl)Amino]Ethan-1-Ol

- Ethanol, 2-(methyl(phenylmethyl)amino)-

- 2-[N-benzyl-N-methylamino]ethanol

- EINECS

- SCHEMBL135868

- NS00019860

- AC-5627

- Z137706074

- MFCD00002847

- AKOS009058975

- n-benzyl-n-methyl ethanol amine

- SB76028

- AI3-26797

- 101-98-4

- N-benzyl-N-methyl ethanolamine

- SY025492

- EINECS 202-994-3

- FT-0689183

- N-BENZYL-N-METHYL-ETHANOLAMINE [USP-RS]

- N-Benzyl-N-methylethanolamine, United States Pharmacopeia (USP) Reference Standard

- N-(2-hydroxyethyl)-N-benzyl-methylamine

- .BETA.-(N-BENZYL-N-METHYLAMINO)ETHANOL

- CS-W023196

- J-000530

- Q27263356

- D70360

- J-523483

- 2-(N-benzyl-N-methylamino)ethan-1-ol

- DS-18032

- N-Benzyl-n-methylethanolamne

- DTXSID5059242

- 2-(N-benzyl-N-methylamino)-ethanol

- EN300-179812

- N-Benzyl-N-methylethanolamine, technical grade, 90%

- UNII-61LYX8089C

- DB-000319

- 2-Methyl(phenylmethyl)aminoethanol

-

- MDL: MFCD00002847

- インチ: 1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

- InChIKey: WOUANPHGFPAJCA-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 366412

計算された属性

- せいみつぶんしりょう: 165.115364g/mol

- ひょうめんでんか: 0

- XLogP3: 1.3

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 4

- どういたいしつりょう: 165.115364g/mol

- 単一同位体質量: 165.115364g/mol

- 水素結合トポロジー分子極性表面積: 23.5Ų

- 重原子数: 12

- 複雑さ: 110

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 流体。

- 密度みつど: 1.017 g/mL at 25 °C(lit.)

- ふってん: 95-105 °C/2 mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.529(lit.)

- PSA: 23.47000

- LogP: 1.11070

- ようかいせい: 未確定

- FEMA: 2452

2-Methyl(phenylmethyl)aminoethanol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39-S24/25

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:高温、火花、炎から遠ざかる。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。容器を密閉する。

- セキュリティ用語:S24/25

2-Methyl(phenylmethyl)aminoethanol 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Methyl(phenylmethyl)aminoethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-179812-0.5g |

2-[benzyl(methyl)amino]ethan-1-ol |

101-98-4 | 93% | 0.5g |

$19.0 | 2023-09-19 | |

| Enamine | EN300-179812-2.5g |

2-[benzyl(methyl)amino]ethan-1-ol |

101-98-4 | 93% | 2.5g |

$20.0 | 2023-09-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1064122-3X0.2ML |

101-98-4 | 3X0.2ML |

¥15211.09 | 2023-01-06 | |||

| Enamine | EN300-179812-0.25g |

2-[benzyl(methyl)amino]ethan-1-ol |

101-98-4 | 93% | 0.25g |

$19.0 | 2023-09-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015113-25g |

2-(Benzyl(methyl)amino)ethanol |

101-98-4 | 98% | 25g |

¥39.00 | 2023-11-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015113-50g |

2-(Benzyl(methyl)amino)ethanol |

101-98-4 | 98% | 50g |

¥77.00 | 2023-11-22 | |

| TRC | M320465-10g |

2-[Methyl(phenylmethyl)amino]ethanol |

101-98-4 | 10g |

$ 230.00 | 2023-09-07 | ||

| TRC | M320465-25g |

2-[Methyl(phenylmethyl)amino]ethanol |

101-98-4 | 25g |

$ 339.00 | 2023-09-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6331-25G |

2-(Benzyl(methyl)amino)ethan-1-ol |

101-98-4 | >98.0%(GC) | 25g |

¥395.00 | 2024-04-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N74740-100g |

2-(Benzyl(methyl)amino)ethanol |

101-98-4 | 100g |

¥166.0 | 2021-09-08 |

2-Methyl(phenylmethyl)aminoethanol サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:101-98-4)N-Benzyl-N-methylethanolamine

注文番号:sfd17761

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:38

価格 ($):discuss personally

atkchemica

ゴールドメンバー

(CAS:101-98-4)2-Methyl(phenylmethyl)aminoethanol

注文番号:CL12734

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:33

価格 ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:101-98-4)N-Benzyl-N-methylethanolamine

注文番号:1633643

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:101-98-4)N-Benzyl-N-methylethanolamine

注文番号:LE1926

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:41

価格 ($):discuss personally

2-Methyl(phenylmethyl)aminoethanol 関連文献

-

1. Novel access to carbonyl and acetylated compounds: the role of the tetra-n-butylammonium bromide/sodium nitrite catalystMehdi Sheykhan,Hadi Fallah Moafi,Masoumeh Abbasnia RSC Adv. 2016 6 51347

-

2. 4,4′-Bis(dimethylamino)biphenyl containing binding sites. A new fluorescent subunit for cation sensingAna M. Costero,Rosario Andreu,Elena Monrabal,Ramón Martínez-Má?ez,Félix Sancenón,Juan Soto J. Chem. Soc. Dalton Trans. 2002 1769

-

3. Kinetic investigation of the lanthanide(III)-nitrate complexation reactionHerbert B. Silber,Norman Scheinin,Gordon Atkinson,John J. Grecsek J. Chem. Soc. Faraday Trans. 1 1972 68 1200

-

Elena Barreiro,José S. Casas,María D. Couce,Antonio Laguna,José M. López-de-Luzuriaga,Miguel Monge,Agustin Sánchez,José Sordo,Ezequiel M. Vázquez López Dalton Trans. 2013 42 5916

-

Moises Guerrero Esperanza,Eunice Yanez Barrientos,Kazimierz Wrobel,Francisco Javier Acevedo Aguilar,Alma Rosa Corrales Escobosa,Katarzyna Wrobel Anal. Methods 2017 9 2059

101-98-4 (2-Methyl(phenylmethyl)aminoethanol) 関連製品

- 101-32-6(2,2'-(Benzylazanediyl)diethanol)

- 40171-87-7(2-(4-methylbenzyl)aminoethanol hydrochloride)

- 94-98-4((2,4-Dimethylphenyl)methanamine)

- 90-72-2(2,4,6-tris(dimethylamino)methylphenol)

- 91-99-6(N,N-Bis-(2-hydroxyethyl)-m-toluidine)

- 91-88-3(2-(N-Ethyl-m-toluidino)ethanol)

- 101-06-4(N,N-Dibenzylethanolamine)

- 104-63-2(2-(Benzylamino)ethanol)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:101-98-4)2-Methyl(phenylmethyl)aminoethanol

清らかである:99%

はかる:1kg

価格 ($):171.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:101-98-4)N-甲基-N-羟乙基苄胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ